molecular formula C12H10N4O5 B12517800 3,3'-Oxybis(4-nitroaniline) CAS No. 654059-76-4

3,3'-Oxybis(4-nitroaniline)

Cat. No.: B12517800
CAS No.: 654059-76-4
M. Wt: 290.23 g/mol
InChI Key: GYERZZPIMMPQRD-UHFFFAOYSA-N
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Description

3,3’-Oxybis(4-nitroaniline) is an organic compound with the molecular formula C12H10N4O5. It is a derivative of aniline, where two nitroaniline molecules are connected via an oxygen bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Oxybis(4-nitroaniline) typically involves the nitration of aniline derivatives followed by coupling reactions. One common method is the nitration of 4-nitroaniline to form 3,3’-Oxybis(4-nitroaniline). The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of 3,3’-Oxybis(4-nitroaniline) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3’-Oxybis(4-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Oxybis(4-nitroaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Oxybis(4-nitroaniline) involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Oxybis(4-nitroaniline) is unique due to its specific substitution pattern and the presence of an oxygen bridge connecting the two nitroaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

654059-76-4

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

3-(5-amino-2-nitrophenoxy)-4-nitroaniline

InChI

InChI=1S/C12H10N4O5/c13-7-1-3-9(15(17)18)11(5-7)21-12-6-8(14)2-4-10(12)16(19)20/h1-6H,13-14H2

InChI Key

GYERZZPIMMPQRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=C(C=CC(=C2)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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